2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
Pyrazolo[1,5-a]pyrimidines are a family of compounds that have been identified as strategic for optical applications . They have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines have a simpler and greener synthetic methodology compared to those of BODIPYS . The synthesis involves the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazolo and a pyrimidine ring . The presence of electron-donating groups (EDGs) at position 7 on the fused ring is a key feature that influences their photophysical properties .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are mainly related to their optical applications . The presence of EDGs at position 7 on the fused ring influences the absorption and emission behaviors of these compounds .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They can go from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S/c1-31-19-9-5-2-6-14(19)17-12-18-21(26-10-11-29(18)28-17)32-13-20(30)27-16-8-4-3-7-15(16)22(23,24)25/h2-12H,13H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFZQBBLPZHOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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